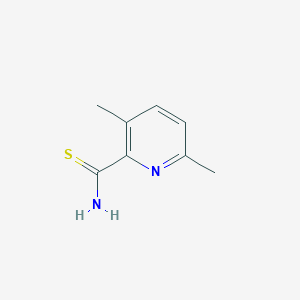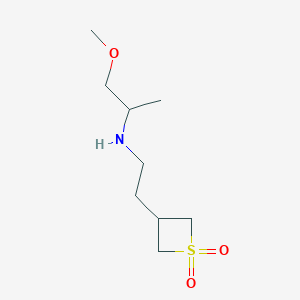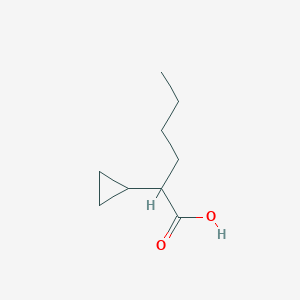
2-Cyclopropylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylhexanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropyl group attached to the second carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylhexanoic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent. For instance, cyclopropylmagnesium bromide can react with carbon dioxide to form cyclopropylcarboxylic acid, which can then be further modified to obtain this compound . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Grignard reagent method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Thionyl chloride (SOCl₂) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .
Scientific Research Applications
2-Cyclopropylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The cyclopropyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
2-Cyclopropylhexanoic acid can be compared with other carboxylic acids and cyclopropyl-containing compounds:
Cyclopropanecarboxylic acid: Similar in structure but lacks the extended hexanoic acid chain.
2-Propylhexanoic acid: Similar in having a substituted hexanoic acid chain but with a propyl group instead of a cyclopropyl group.
Cyclohexanepropanoic acid: Contains a cyclohexane ring instead of a cyclopropyl group.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the hexanoic acid chain, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-cyclopropylhexanoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-8(9(10)11)7-5-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
IOUOMCFNGAEUAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


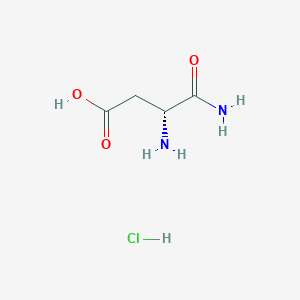

![Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate](/img/structure/B13005780.png)
![8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B13005790.png)

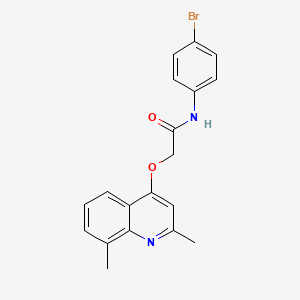
![3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13005814.png)
![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B13005818.png)
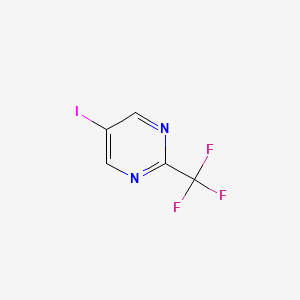
![7-Chloro-3-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13005825.png)

![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
